7-Methoxy-beta-carboline-1-propionic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-9-2-3-10-11-6-7-16-12(4-5-14(18)19)15(11)17-13(10)8-9/h2-3,6-8,17H,4-5H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVBZDGWMAXEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477248 |

Source

|

| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-13-9 |

Source

|

| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Botanical Origins of 7-Methoxy-β-carboline-1-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-β-carboline-1-propionic acid, a notable member of the β-carboline alkaloid family, has garnered significant scientific interest owing to its pronounced biological activities, including anti-inflammatory and antimalarial properties. This technical guide provides an in-depth exploration of the natural sourcing of this compound, focusing on its botanical origin, biosynthesis, extraction, and characterization. Furthermore, it delves into its significant biological functions and offers a comparative perspective on its chemical synthesis, providing a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: The Significance of 7-Methoxy-β-carboline-1-propionic acid

β-carboline alkaloids are a diverse group of naturally occurring and synthetic compounds characterized by a tricyclic pyrido[3,4-b]indole core structure. These compounds are known to exhibit a wide range of pharmacological effects. 7-Methoxy-β-carboline-1-propionic acid, distinguished by a methoxy group at the C-7 position and a propionic acid side chain at C-1, has emerged as a compound of interest due to its potential therapeutic applications. Initial studies have highlighted its significant anti-inflammatory and antimalarial activities, making it a promising lead compound for further investigation. A thorough understanding of its natural source and properties is paramount for its potential development as a therapeutic agent.

Natural Source and Biosynthesis

Botanical Origin: Eurycoma longifolia

The primary natural source of 7-Methoxy-β-carboline-1-propionic acid is the medicinal plant Eurycoma longifolia Jack, a member of the Simaroubaceae family.[1][2] This plant, commonly known as Tongkat Ali, is a flowering plant native to Southeast Asian countries, including Indonesia, Malaysia, and Vietnam.[2] Traditionally, various parts of the plant, particularly the roots, have been used in folk medicine to treat a variety of ailments. Scientific investigations have confirmed that the roots and hairy root cultures of Eurycoma longifolia are rich sources of this specific β-carboline alkaloid.[3]

Biosynthesis of β-Carboline Alkaloids

The biosynthesis of the β-carboline scaffold in plants is a fascinating example of secondary metabolism. The core structure is derived from the amino acid L-tryptophan. The general biosynthetic pathway involves a Pictet-Spengler reaction, a crucial C-C bond-forming reaction in alkaloid biosynthesis.

In this pathway, tryptamine, formed by the decarboxylation of tryptophan, condenses with an aldehyde or a-keto acid. This is followed by cyclization and subsequent aromatization to yield the characteristic tricyclic β-carboline ring system. The diverse array of β-carboline alkaloids found in nature arises from the variety of aldehydes and keto acids that can participate in this reaction, as well as subsequent enzymatic modifications such as hydroxylation, methylation, and glycosylation. While the specific enzymatic steps leading to 7-Methoxy-β-carboline-1-propionic acid in Eurycoma longifolia have yet to be fully elucidated, it is hypothesized to follow this fundamental pathway, with specific enzymes responsible for the methoxylation at the C-7 position and the addition of the propionic acid side chain at the C-1 position.

Sources

Methodological & Application

Application Note & Protocol: Isolating 7-Methoxy-β-carboline-1-propionic acid from Eurycoma longifolia Roots

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the isolation and purification of 7-Methoxy-β-carboline-1-propionic acid, a bioactive β-carboline alkaloid, from the roots of Eurycoma longifolia. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development. The methodology herein outlines a systematic workflow encompassing extraction, fractionation, chromatographic purification, and analytical characterization. Each step is rationalized to ensure reproducibility and high purity of the final compound.

Introduction

7-Methoxy-β-carboline-1-propionic acid is a naturally occurring β-carboline alkaloid identified in the roots of Eurycoma longifolia, a medicinal plant native to Southeast Asia.[1] β-carboline alkaloids are a diverse family of indole-containing heterocyclic compounds with a wide range of pharmacological activities.[2] The unique structural features of these compounds have attracted significant interest from the scientific community for their potential as therapeutic agents.[2] Specifically, 7-Methoxy-β-carboline-1-propionic acid has demonstrated notable cytotoxic and antimalarial properties, making it a compound of interest for further investigation in drug discovery programs. The isolation of this compound in a pure form is essential for detailed biological and pharmacological evaluation. This guide provides a robust and validated protocol for its successful isolation.

Chemical Profile of the Target Compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₃ | [3] |

| Molecular Weight | 270.28 g/mol | [3] |

| IUPAC Name | 3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid | [3] |

| Natural Source | Roots of Eurycoma longifolia | [1] |

| Reported Bioactivity | Cytotoxic, Antimalarial | [1] |

Overall Isolation Workflow

The isolation protocol is a multi-step process designed to systematically enrich and purify the target compound from the complex matrix of the plant material. The workflow begins with the extraction of the raw plant material, followed by a liquid-liquid fractionation to separate compounds based on their polarity. The enriched fraction is then subjected to column chromatography for initial purification, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. Analytical techniques are employed throughout the process to monitor the presence and purity of the target molecule.

Sources

Illuminating the Molecular Architecture: A Detailed Guide to the Structural Elucidation of 7-Methoxy-β-carboline-1-propionic acid using NMR Spectroscopy

Introduction: The Significance of 7-Methoxy-β-carboline-1-propionic acid

7-Methoxy-β-carboline-1-propionic acid is a member of the β-carboline family of alkaloids, a class of compounds renowned for their diverse and potent biological activities.[1][2] These molecules, structurally derived from tryptophan, are found in various plant species, including Eurycoma longifolia, and have garnered significant interest from the scientific community for their potential therapeutic applications, including antimalarial and cytotoxic properties.[3][4][5] The precise determination of their molecular structure is a critical prerequisite for understanding their mechanism of action, establishing structure-activity relationships (SAR), and guiding synthetic efforts for the development of novel drug candidates.

This comprehensive application note provides a detailed guide for the structural elucidation of 7-Methoxy-β-carboline-1-propionic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth interpretations of the spectral data, culminating in the unambiguous assignment of the molecule's constitution.

Strategic Approach to Structural Elucidation

The structural elucidation of a novel or known compound by NMR is a systematic process. For 7-Methoxy-β-carboline-1-propionic acid, our strategy involves a multi-tiered approach, beginning with fundamental one-dimensional (1D) experiments to identify the basic chemical environment of protons and carbons, followed by two-dimensional (2D) correlation experiments to piece together the molecular framework.

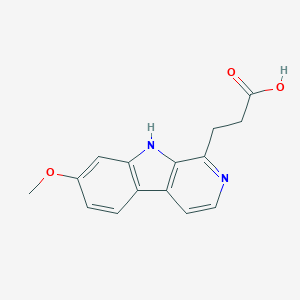

Caption: Chemical structure of 7-Methoxy-β-carboline-1-propionic acid.

¹H NMR Analysis

The ¹H NMR spectrum will display signals corresponding to the aromatic protons of the β-carboline core, the protons of the propionic acid side chain, the methoxy group protons, and the N-H proton.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The β-carboline ring system will exhibit a set of distinct signals. The protons on the pyridine ring (H-3 and H-4) are expected to appear as doublets, coupled to each other. The protons on the indole ring (H-5, H-6, and H-8) will show characteristic splitting patterns based on their coupling with each other. Specifically, H-5 will likely be a doublet, H-6 a doublet of doublets, and H-8 a doublet.

-

Propionic Acid Side Chain (δ 2.8 - 3.5 ppm): The two methylene groups of the propionic acid side chain will appear as two distinct triplets, each integrating to two protons. The methylene group adjacent to the aromatic ring (C-1') will be more deshielded than the methylene group adjacent to the carbonyl group (C-2').

-

Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet, integrating to three protons.

-

N-H Proton (δ > 10 ppm): The indole N-H proton is expected to be a broad singlet at a downfield chemical shift.

-

Carboxylic Acid Proton (δ > 12 ppm): The acidic proton of the carboxylic acid will also appear as a broad singlet at a very downfield chemical shift in DMSO-d6.

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum will show 15 distinct carbon signals, consistent with the molecular formula C₁₅H₁₄N₂O₃. The DEPT-135 spectrum will aid in distinguishing between CH, CH₂, and CH₃ groups.

-

Carbonyl Carbon (δ ~173 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic and Heteroaromatic Carbons (δ 100 - 160 ppm): The carbons of the β-carboline ring will resonate in this region. The carbon bearing the methoxy group (C-7) will be significantly deshielded. Quaternary carbons can be identified by their absence in the DEPT-135 spectrum.

-

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group will appear in this region.

-

Aliphatic Carbons (δ 20 - 40 ppm): The two methylene carbons of the propionic acid side chain will be found in this upfield region.

Table 1: Predicted ¹H and ¹³C NMR Data for 7-Methoxy-β-carboline-1-propionic acid (in DMSO-d6)

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Integration |

| 1 | ~142.0 | - | - | - |

| 3 | ~138.0 | ~8.2 | d | 1H |

| 4 | ~114.0 | ~7.8 | d | 1H |

| 4a | ~128.0 | - | - | - |

| 4b | ~121.0 | - | - | - |

| 5 | ~122.0 | ~8.0 | d | 1H |

| 6 | ~119.0 | ~7.0 | dd | 1H |

| 7 | ~158.0 | - | - | - |

| 8 | ~95.0 | ~7.2 | d | 1H |

| 8a | ~140.0 | - | - | - |

| 9 | - | ~11.5 | br s | 1H |

| 9a | ~135.0 | - | - | - |

| 1' | ~35.0 | ~3.3 | t | 2H |

| 2' | ~25.0 | ~2.9 | t | 2H |

| 3' (C=O) | ~173.0 | - | - | - |

| 3' (OH) | - | ~12.5 | br s | 1H |

| 7-OCH₃ | ~55.5 | ~3.9 | s | 3H |

Note: These are predicted values based on analogs and may vary slightly in an experimental spectrum.

2D NMR Analysis: Connecting the Pieces

Caption: Key COSY and HMBC correlations for structural elucidation.

-

COSY Analysis: The COSY spectrum will confirm the proton-proton coupling networks. Key correlations will be observed between H-3 and H-4, between H-5 and H-6, and between the two methylene groups of the propionic acid side chain (H-1' and H-2').

-

HSQC Analysis: The HSQC spectrum will unambiguously link each proton to its directly attached carbon. For example, the singlet at ~3.9 ppm will correlate with the carbon at ~55.5 ppm, confirming the assignment of the methoxy group.

-

HMBC Analysis: The HMBC spectrum is the cornerstone of the structural elucidation, allowing for the connection of the different spin systems. Key long-range correlations that will confirm the structure include:

-

The protons of the methylene group at C-1' will show a correlation to the quaternary carbon C-1 of the β-carboline ring, thus connecting the side chain to the core.

-

The same H-1' protons will also likely show a correlation to C-9a.

-

The protons of the methoxy group will show a strong correlation to C-7, confirming its position on the indole ring.

-

Aromatic protons will show correlations to adjacent and geminal carbons, confirming the substitution pattern of the β-carboline ring. For example, H-8 will show correlations to C-6, C-7, and C-9a.

-

The H-2' protons of the side chain will show a correlation to the carbonyl carbon (C-3'), confirming the propionic acid moiety.

-

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural elucidation of 7-Methoxy-β-carboline-1-propionic acid can be achieved. The causality-driven approach outlined in this application note, from meticulous sample preparation to the logical interpretation of correlation spectra, provides a robust and self-validating framework for researchers in natural product chemistry, medicinal chemistry, and drug development. This detailed structural information is paramount for advancing our understanding of the biological activities of this important class of alkaloids.

References

-

Kuo, P. C., Damu, A. G., Lee, K. H., & Wu, T. S. (2004). Cytotoxic and antimalarial constituents from the roots of Eurycoma longifolia. Bioorganic & Medicinal Chemistry, 12(3), 537-544. [Link]

-

PubChem. (n.d.). 7-Methoxy-beta-carboline-1-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuo, P. C., Shi, L. S., Damu, A. G., Su, C. R., Huang, C. H., Ke, C. H., ... & Lee, K. H. (2003). Cytotoxic and antimalarial β-carboline alkaloids from the roots of Eurycoma longifolia. Journal of natural products, 66(10), 1324-1327. [Link]

-

Bhat, Z. S., & Rather, M. A. (2017). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules, 22(3), 409. [Link]

-

PubChem. (n.d.). Harmine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Silva, J. R. A., Rezende, C. M., & Pinto, A. C. (2017). LC‐HRMS for the Identification of β‐Carboline and Canthinone Alkaloids Isolated from Natural Sources. In Mass Spectrometry. IntechOpen. [Link]

-

Zhang, C., Li, C., Feng, S., Chen, Y., Liu, Y., & Li, Y. (2020). Quassinoids from Malaysian Eurycoma longifolia significantly increased the expression of the melatonin biosynthesis-related enzyme gene (AANAT). RSC advances, 10(40), 23964-23971. [Link]

-

Kanchanapoom, T., Kasai, R., Chumsri, P., Hiraga, Y., & Yamasaki, K. (2001). Canthin-6-one and β-carboline alkaloids from Eurycoma harmandiana. Phytochemistry, 56(4), 383-386. [Link]

-

Nguyen, H. T., Nguyen, T. D., Le, T. H., & Tran, M. H. (2015). A new anti-inflammatory β-carboline alkaloid from the hairy-root cultures of Eurycoma longifolia. Natural product communications, 10(5), 1934578X1501000508. [Link]

-

Khanam, Z., Wen, C. S., & Bhat, I. U. H. (2015). Chemical Composition of Eurycoma longifolia (Tongkat Ali) and the Quality Control of its Herbal Medicinal Products. Science Alert, 10(1), 1-13. [Link]

-

Zhao, T., Bligh, S. W. A., Gu, J. Q., & Wang, Z. T. (2009). Metabolic pathways of the psychotropic β-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 49(2), 349-355. [Link]

-

Serag, A., Zayed, A., Nossier, M. I., & Farag, M. A. (2023). Integrated comparative metabolite profiling via NMR and GC–MS analyses for tongkat ali (Eurycoma longifolia) fingerprinting and quality control analysis. Scientific reports, 13(1), 2533. [Link]

-

Chan, K. L., Lee, S. P., Yuen, K. H., & Choo, C. Y. (2005). Metabolomic Analysis of Eurycoma Longifolia JACK Roots by 1H-NMR Spectroscopy. The Open Natural Products Journal, 1(1). [Link]

-

Doc Brown's Chemistry. (n.d.). Propanoic acid ¹H NMR spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Indole-3-propionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515. [Link]

Sources

- 1. 7-Methoxy-Beta-Carboline-1-Propionic Acid | C15H14N2O3 | CID 12082492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 7-Methoxy-beta-carboline-1-propionic acid | CAS:137756-13-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7-Methoxy-beta-carboline-1-propionic acid | CAS 137756-13-9 | ScreenLib [screenlib.com]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 7-Methoxy-β-carboline-1-propionic acid

Introduction: A Multi-Faceted Approach to Cytotoxicity Profiling

The β-carboline alkaloids are a structurally diverse class of natural and synthetic compounds renowned for their wide spectrum of pharmacological activities.[1] Among these, 7-Methoxy-β-carboline-1-propionic acid, a compound isolated from plants such as Eurycoma longifolia, has demonstrated notable cytotoxic and antimalarial properties.[2][3] Furthermore, emerging research indicates its potential as an anti-inflammatory agent through the activation of the Nrf2/Heme Oxygenase-1 pathway.[3][4][5] Given its therapeutic potential, a thorough understanding of its cytotoxic profile is paramount for any further drug development.

Cytotoxicity is not a monolithic event; a compound can induce cell death through various mechanisms, including necrosis (catastrophic cell membrane failure) and apoptosis (programmed cell death), or it can simply inhibit proliferation (cytostasis).[6][7] Relying on a single assay can provide a misleading or incomplete picture. Therefore, this guide presents a multi-parametric strategy to comprehensively evaluate the cytotoxic effects of 7-Methoxy-β-carboline-1-propionic acid. We will employ a panel of robust, validated cell-based assays to interrogate different cellular health indicators: metabolic activity, membrane integrity, apoptotic pathway activation, and oxidative stress. This integrated approach allows researchers to not only quantify toxicity but also to elucidate the underlying mechanism of action, a critical step in preclinical safety and efficacy assessment.

Part 1: Foundational Strategy - Cell Line Selection & Culture

The choice of cell model is a critical first step that dictates the relevance of the experimental outcome.[8] Since β-carboline alkaloids are known to possess a range of activities, including potential neuroactivity and anti-cancer effects, a dual cell line approach is recommended for a comprehensive initial screening.[9][10]

-

Human Neuroblastoma (SH-SY5Y): This cell line is an established model for neurotoxicity studies.[9] Given that many β-carbolines interact with the central nervous system, assessing the compound's effect on a neuronal cell line is highly relevant.[1]

-

Human Cervical Cancer (HeLa): A robust and widely used cancer cell line. Many β-carbolines have been shown to induce apoptosis in cancer cells, making HeLa a suitable model to investigate potential anti-proliferative and apoptosis-inducing effects.[10][11]

General Cell Culture Protocol:

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

-

Cryopreservation: Store cells in freezing medium (e.g., 90% FBS, 10% DMSO) in liquid nitrogen for long-term banking.

Causality Insight: Using both a cancer and a neuronal cell line provides a broader understanding of the compound's selectivity. A compound that is highly toxic to HeLa cells but shows minimal toxicity to SH-SY5Y cells at similar concentrations might be a promising candidate for cancer therapy with a potentially favorable neurological safety profile.

Part 2: Experimental Workflow & Controls

A well-designed experiment with appropriate controls is the bedrock of trustworthy and reproducible data. The following workflow outlines a systematic approach to testing.

Caption: Overall experimental workflow for cytotoxicity profiling.

Essential Controls for Self-Validating Protocols:

| Control Type | Purpose | Example |

| Untreated Control | Baseline cell health and growth. | Cells cultured in medium only. |

| Vehicle Control | To ensure the solvent (e.g., DMSO) has no cytotoxic effect at the highest concentration used. | Cells treated with the highest volume of DMSO used for compound dilution. |

| Positive Control (Assay Specific) | To confirm the assay is working correctly and cells can respond as expected. | MTT: Untreated cells (100% viability). LDH: Cells lysed with Triton™ X-100 (Maximum LDH release). Caspase: Staurosporine (potent apoptosis inducer). ROS: H₂O₂ or Tert-Butyl hydroperoxide (TBHP) (ROS inducer). |

| Blank Control | Background absorbance/fluorescence/luminescence of the medium and assay reagents. | Wells with medium and assay reagents but no cells. |

Part 3: Core Cytotoxicity Assays - A Triad of Viability, Necrosis, and Apoptosis

This section provides detailed protocols for three fundamental assays that, when used together, can differentiate between major cell death pathways.

Assay 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay is a cornerstone for assessing cell viability.[12] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol:

-

Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours.[14]

-

Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 7-Methoxy-β-carboline-1-propionic acid (and controls). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Expertise Insight: Incubation time can be critical. Insufficient time leads to a weak signal, while excessive time can lead to artifacts. 3-4 hours is optimal for most cell lines.

-

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[12][13]

Assay 2: LDH Release Assay for Necrotic Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[16][17] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[18] The amount of color is proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[18]

Protocol:

-

Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments as described in the MTT assay (Steps 1 & 2). Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[19]

-

Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.

-

Trustworthiness Check: Transferring only the supernatant is crucial to avoid contaminating the assay with intracellular LDH from intact cells, which would lead to false-positive results.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]

-

Measurement: Add 50 µL of Stop Solution if required by the kit. Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[18]

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[20] This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[21] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[21]

Protocol:

-

Cell Seeding and Treatment: Prepare a white-walled, clear-bottom 96-well plate with cells and compound treatments as described previously. White walls enhance the luminescent signal.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[21]

-

Expertise Insight: This is a homogeneous "add-mix-measure" assay. The reagent contains a lysis buffer, so no prior cell processing is needed, making it ideal for high-throughput screening.

-

-

Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Part 4: Mechanistic Deep Dive - Role of Oxidative Stress

The induction of reactive oxygen species (ROS) is a common mechanism of cytotoxicity for many compounds, including some β-carbolines.[22] ROS can damage cellular components and trigger apoptotic pathways.

Caption: Potential ROS-mediated apoptotic pathway.

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[23] The fluorescence intensity is proportional to the intracellular ROS levels.[24]

Protocol:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound as described previously.

-

Probe Loading: Remove the treatment medium and wash the cells gently with 100 µL of warm PBS or serum-free medium.

-

Staining: Add 100 µL of staining solution (e.g., 10 µM H2DCFDA in serum-free medium) to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[24][25]

-

Expertise Insight: The probe is light-sensitive, and exposure to light can cause auto-oxidation, leading to high background fluorescence. All steps post-staining must be performed with minimal light exposure.

-

-

Wash: Remove the staining solution and wash the cells again with 100 µL of warm PBS or serum-free medium.

-

Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[26]

Part 5: Data Analysis & Interpretation

Calculations:

-

% Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

% Cytotoxicity (LDH): [(Abs_sample - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100

-

Fold Change (Caspase/ROS): RLU_sample / RLU_vehicle or RFU_sample / RFU_vehicle (RLU = Relative Luminescence Units; RFU = Relative Fluorescence Units)

IC₅₀ Determination: Plot the percentage viability or cytotoxicity against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured effect.

Interpreting the Multi-Assay Data:

The true power of this approach lies in synthesizing the data from all assays to build a mechanistic narrative.

| Scenario | MTT Assay (Viability) | LDH Assay (Necrosis) | Caspase-3/7 Assay (Apoptosis) | ROS Assay | Likely Mechanism |

| 1 | ↓↓↓ | ↑↑↑ | ~ | ~ or ↑ | Primary Necrosis: The compound rapidly compromises membrane integrity. |

| 2 | ↓↓↓ | ~ | ↑↑↑ | ↑↑ | Apoptosis via Oxidative Stress: The compound induces ROS, leading to programmed cell death. |

| 3 | ↓↓↓ | ~ | ↑↑↑ | ~ | ROS-Independent Apoptosis: The compound triggers apoptosis through other pathways (e.g., DNA damage).[10] |

| 4 | ↓ | ~ | ~ | ~ | Cytostatic Effect: The compound inhibits cell proliferation without causing significant cell death at the tested concentrations. |

| 5 | ↓↓↓ | ↑ | ↑↑↑ | ↑↑ | Mixed Apoptosis/Secondary Necrosis: Apoptosis is the primary mechanism, but at high concentrations or late time points, apoptotic bodies lose membrane integrity. |

Arrow Key: ↓ (Decrease), ↑ (Increase), ~ (No significant change)

Conclusion

Evaluating the cytotoxicity of a promising compound like 7-Methoxy-β-carboline-1-propionic acid requires a rigorous, multi-faceted approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7, ROS), researchers can move beyond a simple "toxic" or "non-toxic" label. This detailed protocol provides the framework to generate a comprehensive cytotoxicity profile, enabling an informed assessment of the compound's therapeutic potential and guiding future preclinical development.

References

-

Ribeiro, I., et al. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Revista Brasileira de Farmacognosia. [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

-

Tran, T. V., et al. (2016). 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Journal of Cellular Biochemistry, 117(3), 659-70. [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

-

Abbexa. (n.d.). ROS Assay Kit Protocol. Abbexa. [Link]

-

Al-Taee, A. (2023). MTT (Assay protocol). protocols.io. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

-

Salimizadeh, E., et al. (2024). Cytotoxicity of β-carboline alkaloids isolated from Peganum harmala L. seeds on oxaliplatin resistant HCT116 cancer cells. Pharmaceutical Biology. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. The Assay Guidance Manual. [Link]

-

Roy, A., et al. (2022). Synthesis and in vitro cytotoxicity evaluation of β-carboline-linked 2,4-thiazolidinedione hybrids: potential DNA intercalation and apoptosis-inducing studies. New Journal of Chemistry, 46(2), 767-783. [Link]

-

Schiavon, S., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(19), 11628. [Link]

-

Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

-

Provost, J. (2021). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Wang, H., & Joseph, J. A. (2013). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 3(16), e851. [Link]

-

Kumar, P., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Frontiers in Pharmacology, 2, 65. [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. The Assay Guidance Manual. [Link]

-

ResearchGate. (2015). (E)-2-Propenoic Acid, a β-Carboline Alkaloid from Eurycoma Longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. ResearchGate. [Link]

-

Moura, D. J., et al. (2007). Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. Toxicology in Vitro, 21(3), 438-44. [Link]

-

de Fátima, Â., et al. (2020). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Oncology Reports, 44(1), 175-187. [Link]

-

NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]

-

Kuo, P. C., et al. (2012). A new anti-inflammatory β-carboline alkaloid from the hairy-root cultures of Eurycoma longifolia. Natural Product Research, 26(10), 951-5. [Link]

-

Wang, F., et al. (2015). Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells. International Journal of Clinical and Experimental Pathology, 8(11), 14041-7. [Link]

-

Negatu, D. A., et al. (2019). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 10, 2243. [Link]

-

Sun, Y., et al. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 1046128. [Link]

Sources

- 1. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new anti-inflammatory β-carboline alkaloid from the hairy-root cultures of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. tandfonline.com [tandfonline.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT (Assay protocol [protocols.io]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 22. Synthesis and in vitro cytotoxicity evaluation of β-carboline-linked 2,4-thiazolidinedione hybrids: potential DNA intercalation and apoptosis-inducing studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. assaygenie.com [assaygenie.com]

In vivo animal models for studying the effects of 7-Methoxy-beta-carboline-1-propionic acid.

An Application Guide for Researchers

In Vivo Animal Models for Studying the Effects of 7-Methoxy-β-carboline-1-propionic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing in vivo animal studies to characterize the biological effects of 7-Methoxy-β-carboline-1-propionic acid. The content moves beyond simple procedural lists to instill a deep understanding of the strategic rationale behind model selection and experimental design, ensuring the generation of robust, reproducible, and translatable data.

Preamble: Situating 7-Methoxy-β-carboline-1-propionic Acid in a Therapeutic Context

7-Methoxy-β-carboline-1-propionic acid belongs to the β-carboline family of indole alkaloids, a structural class renowned for its diverse and potent pharmacological activities.[1] While many synthetic and natural β-carbolines are known to interact with the central nervous system and possess anti-cancer properties, the specific methoxylated propionic acid derivative has been most clearly elucidated for its significant anti-inflammatory effects.[2][3]

Published research demonstrates that this compound, also referred to as 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA), can protect mice from lethal endotoxemia induced by lipopolysaccharide (LPS).[4][5] The mechanism involves the activation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway, a critical cellular defense system against oxidative stress and inflammation.[4][5] This established in vivo activity provides a robust starting point for further investigation and serves as a positive control for formulation and dosing studies. Furthermore, the broader therapeutic potential of the β-carboline scaffold in oncology and neuroscience warrants exploratory studies in those areas.[6]

This document will therefore detail the established anti-inflammatory model first, followed by protocols for investigating potential neuropharmacological and anti-cancer activities.

The Confirmed Pathway: Models of Acute Inflammation

The most direct path to studying 7-Methoxy-β-carboline-1-propionic acid in vivo is through models that leverage its known anti-inflammatory mechanism. The lipopolysaccharide (LPS)-induced systemic inflammation model is the gold standard in this context.

Rationale for Model Selection

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). Its administration to rodents induces a systemic inflammatory response syndrome (SIRS), characterized by a massive release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), leading to septic shock and, at high doses, lethality. Since 7-Methoxy-β-carboline-1-propionic acid has been shown to inhibit the production of these very mediators and rescue mice from LPS-induced death, this model possesses exceptional construct and predictive validity for this specific compound.[4][7]

Experimental Protocol: LPS-Induced Endotoxemia in Mice

This protocol details a study to assess the efficacy of the compound in mitigating systemic inflammation and improving survival.

Materials:

-

7-Methoxy-β-carboline-1-propionic acid

-

Vehicle (e.g., 5% DMSO, 5% Tween® 80 in sterile saline)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6 mice, 8-10 weeks old

-

Syringes and needles for administration

-

Equipment for blood collection and temperature monitoring

Step-by-Step Methodology:

-

Animal Acclimation: House mice in a controlled environment (12:12 h light:dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Preparation: Prepare a stock solution of 7-Methoxy-β-carboline-1-propionic acid in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL. Causality: The vehicle composition is critical. DMSO is used to solubilize the hydrophobic compound, while Tween 80 acts as a surfactant to maintain its suspension in the aqueous saline phase, ensuring consistent delivery.

-

Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group). See table below for an example.

-

Pre-treatment: Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection, IP). The timing of pre-treatment (e.g., 1 hour before LPS) should be determined from pilot pharmacokinetic studies or literature on related compounds.[8]

-

LPS Challenge: Administer a lethal or sub-lethal dose of LPS (e.g., 15-20 mg/kg for lethality studies; 5-10 mg/kg for cytokine analysis) via IP injection.

-

Monitoring and Endpoints:

-

Survival Study: Monitor mice every 4-6 hours for 72 hours, recording survival status.

-

Cytokine Analysis: At a predetermined time point post-LPS (e.g., 2, 6, or 12 hours), humanely euthanize a separate cohort of mice. Collect blood via cardiac puncture, isolate plasma, and measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.

-

Organ Protection: Harvest organs (liver, lung, kidney) for histological analysis (H&E staining) to assess inflammatory cell infiltration and tissue damage.

-

Data Presentation and Workflow

Table 1: Example Dosing and Survival Outcome

| Group | Treatment | Dose (mg/kg, IP) | N | Survival Rate (72h) |

|---|---|---|---|---|

| 1 | Vehicle + Saline | - | 10 | 100% |

| 2 | Vehicle + LPS | 20 | 10 | 10% |

| 3 | Compound + LPS | 10 | 10 | 50% |

| 4 | Compound + LPS | 30 | 10 | 80% |

Workflow for LPS-Induced Endotoxemia Model

Caption: Experimental workflow for evaluating therapeutic efficacy in an LPS-induced endotoxemia model.

The Potential Pathways: Models for Neuropharmacology & Oncology

Based on the known activities of the broader β-carboline class, exploratory studies in CNS disorders and cancer are a logical next step.[1][3]

Investigating Anxiolytic and Antidepressant-like Effects

Rationale: Many β-carbolines interact with benzodiazepine and serotonin receptors, key targets in anxiety and depression.[3] Therefore, screening for anxiolytic or antidepressant-like activity is a high-priority exploratory path. Standard behavioral models in rodents are well-established for this purpose.[9][10][11]

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Screening

-

Apparatus: A plus-shaped maze raised off the floor, with two opposing arms enclosed by high walls (closed arms) and two opposing arms open (open arms).

-

Procedure:

-

Acclimatize mice to the testing room for at least 60 minutes. Causality: This minimizes stress from the novel environment, which could otherwise confound the results.

-

Administer the compound or vehicle (IP or PO) 30-60 minutes prior to testing.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore freely for 5 minutes.

-

Record the session using video-tracking software.

-

-

Primary Endpoints:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled (to control for general locomotor effects).

-

-

Interpretation: A significant increase in the time spent and entries into the open arms, without a significant change in total locomotion, is indicative of an anxiolytic-like effect.

Workflow for CNS Activity Screening

Caption: A logical progression for screening a novel compound for potential neuropharmacological activity.

Assessing Anti-Cancer Properties

Rationale: The ability of some β-carbolines to intercalate DNA and inhibit key enzymes like topoisomerases and cyclin-dependent kinases provides a strong basis for investigating anti-tumor activity.[3] The subcutaneous xenograft model is the most common and efficient starting point for in vivo oncology studies.

Protocol: Subcutaneous Cell-Line Derived Xenograft (CDX) Model

-

Cell Line & Animal Selection: Choose a human cancer cell line relevant to the proposed mechanism. Use severely immunocompromised mice (e.g., NOD-SCID, NSG) to prevent rejection of the human cells.

-

Implantation:

-

Culture cells to ~80% confluency.

-

Harvest, wash, and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-10 x 10⁶ cells per 100 µL. Causality: Matrigel is a basement membrane extract that provides a scaffold and growth factors to support initial tumor engraftment and growth.

-

Inject the cell suspension subcutaneously into the right flank of the mice.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumors 3-4 days post-implantation.

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.

-

Measure tumor length (L) and width (W) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

-

-

Treatment and Endpoints:

-

Administer the compound or vehicle according to a predetermined schedule (e.g., daily, 5 days/week).

-

Monitor animal body weight as a measure of toxicity.

-

Euthanize mice when tumors reach the protocol-defined endpoint (e.g., 2000 mm³) or if body weight loss exceeds 20%.

-

Excise tumors at the end of the study for weighing and downstream molecular analysis (e.g., Western blot, IHC).

-

Table 2: Example Tumor Growth Inhibition Data

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 28) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | 8 | 1850 ± 210 | - | +5.2% |

| Compound (20 mg/kg) | 8 | 980 ± 150 | 47.0% | +3.1% |

| Compound (50 mg/kg) | 8 | 450 ± 95 | 75.7% | -2.5% |

Foundational Protocols for All In Vivo Studies

Drug Formulation and Administration

The success of any in vivo study hinges on a stable and consistently delivered drug formulation.

-

Solubility Assessment: Empirically test the solubility of the compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400) and surfactants (e.g., Tween® 80, Cremophor® EL).

-

Vehicle Optimization: Aim for a vehicle that maximizes solubility while minimizing toxicity. A common starting point for IP injection is 5-10% DMSO, 5-10% Tween® 80, and 80-90% saline.

-

Preparation: Always prepare the formulation fresh daily unless stability has been confirmed. Dissolve the compound in the organic solvent first, then add the surfactant, and finally, bring to volume with the aqueous component while vortexing to prevent precipitation.

-

Sterilization: Filter the final formulation through a 0.22 µm sterile filter before administration.

Pharmacokinetic (PK) Studies

A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This data informs the dose and schedule for efficacy studies.

-

Administration: Administer a single dose of the compound to a small cohort of animals (n=3 per time point) via the intended route (e.g., IP, PO) and a parallel cohort via intravenous (IV) injection to determine bioavailability.

-

Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

-

Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

-

Parameter Calculation: Determine key parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and t½ (half-life).

Relationship Between Drug Exposure and Effect

Caption: The crucial link between Pharmacokinetics (PK) and Pharmacodynamics (PD) in drug development.

References

-

Title: 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Source: Journal of Cellular Biochemistry. URL: [Link]

-

Title: β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Source: SciELO. URL: [Link]

-

Title: 7-Methoxy-(9H-β-Carbolin-1-Il)-(E)-2-Propenoic Acid, a β-Carboline Alkaloid from Eurycoma Longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Source: ResearchGate. URL: [Link]

-

Title: A new anti-inflammatory β-carboline alkaloid from the hairy-root cultures of Eurycoma longifolia. Source: PubMed. URL: [Link]

-

Title: Animal Models of Neurodegenerative Diseases. Source: PMC - NIH. URL: [Link]

-

Title: Pharmacokinetics of the beta-carboline norharman in man. Source: PubMed. URL: [Link]

-

Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Source: PMC - NIH. URL: [Link]

-

Title: Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Source: Frontiers. URL: [Link]

-

Title: (PDF) β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Source: ResearchGate. URL: [Link]

-

Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Source: The Jackson Laboratory. URL: [Link]

-

Title: Experimental animal models for the simulation of depression and anxiety. Source: PubMed Central. URL: [Link]

-

Title: Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Source: Frontiers. URL: [Link]

-

Title: Neurodegenerative Disease Models. Source: InVivo Biosystems. URL: [Link]

-

Title: beta-Carboline alkaloids: biochemical and pharmacological functions. Source: PubMed. URL: [Link]

-

Title: In vivo and in vitro models of Depression. Source: NEUROFIT. URL: [Link]

-

Title: Xenograft Tumor Assay Protocol. Source: University of California, Los Angeles. URL: [Link]

-

Title: Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Source: Emulate. URL: [Link]

-

Title: Animal models of depression. Source: Wikipedia. URL: [Link]

-

Title: Substituted β-carboline. Source: Wikipedia. URL: [Link]

-

Title: Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Source: PubMed. URL: [Link]

-

Title: Experimental Cell Models for Investigating Neurodegenerative Diseases. Source: MDPI. URL: [Link]

-

Title: Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Source: MDPI. URL: [Link]

-

Title: Recent Advances in the Synthesis of β-Carboline Alkaloids. Source: MDPI. URL: [Link]

-

Title: Generation of Prostate Cancer Patient Derived Xenograft Models from Circulating Tumor Cells - a 2 minute Preview of the Experimental Protocol. Source: YouTube. URL: [Link]

-

Title: Establishment of Patient-Derived Xenografts in Mice. Source: Bio-protocol. URL: [Link]

Sources

- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituted β-carboline - Wikipedia [en.wikipedia.org]

- 7. A new anti-inflammatory β-carboline alkaloid from the hairy-root cultures of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the beta-carboline norharman in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]

- 10. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering 7-Methoxy-β-carboline-1-propionic acid in Mouse Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of 7-Methoxy-β-carboline-1-propionic acid in mouse models. This document outlines the scientific rationale behind experimental design, detailed protocols for administration, and critical considerations for ensuring data integrity and animal welfare.

Scientific Overview and Mechanism of Action

7-Methoxy-β-carboline-1-propionic acid is a member of the β-carboline alkaloid family, a class of compounds known for their diverse biological activities.[1] These molecules are found in various plants and have been investigated for a range of therapeutic applications, including anti-inflammatory, antimalarial, and neuropharmacological effects.[2][3][4]

The therapeutic potential of 7-Methoxy-β-carboline-1-propionic acid and its derivatives stems from their interaction with multiple cellular pathways. A key mechanism of action for its anti-inflammatory effects involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[5] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation. By inducing the nuclear translocation of Nrf2, 7-Methoxy-β-carboline-1-propionic acid can upregulate the expression of antioxidant and cytoprotective genes, thereby mitigating inflammatory responses.[5]

Furthermore, β-carbolines have been shown to interact with neurotransmitter systems, potentially modulating serotonin receptors and monoamine oxidase enzymes.[1] This suggests a role in neurological and psychiatric research. Some β-carboline derivatives have also demonstrated the ability to intercalate into DNA, indicating potential applications in oncology.

Pre-Administration Considerations

Animal Models

The choice of mouse model is contingent on the research question. For investigating the anti-inflammatory properties of 7-Methoxy-β-carboline-1-propionic acid, a lipopolysaccharide (LPS)-induced inflammation model is highly relevant. A closely related compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, has been shown to rescue C57BL/6 mice from LPS-induced lethality, demonstrating the utility of this model.[5] For neurological studies, models of neuroinflammation or specific neurological disorders would be appropriate.

Dosage and Administration Route

The optimal dosage and route of administration are critical for efficacy and to minimize potential toxicity. Due to the poor water solubility of many β-carbolines, careful consideration of the vehicle for administration is paramount.

Table 1: Summary of In Vivo Administration Parameters for β-carboline Derivatives in Mice

| β-Carboline Derivative | Mouse Model | Route of Administration | Dosage | Reference |

| Harmaline | Not specified | Intraperitoneal (i.p.) | 3.0 mg/kg | [5] |

| β-carboline derivatives | Cerebral Malaria | Oral gavage | 10 mg/kg |

Based on available data for related compounds, a starting dose range of 3-10 mg/kg for 7-Methoxy-β-carboline-1-propionic acid can be considered for initial dose-ranging studies. The final dose should be determined empirically based on the specific experimental model and endpoints. Both intraperitoneal injection and oral gavage are viable routes of administration.

Vehicle Formulation

Given that 7-Methoxy-β-carboline-1-propionic acid is poorly soluble in aqueous solutions, a suitable vehicle is necessary for in vivo administration. A common approach for such compounds is to use a co-solvent system.

Recommended Vehicle Formulation:

A sterile-filtered solution of 10% DMSO, 40% PEG400, and 50% Saline is a widely used and generally well-tolerated vehicle for administering hydrophobic compounds to mice.

-

Dimethyl sulfoxide (DMSO): A powerful solvent that can dissolve a wide range of compounds. However, it can have its own biological effects and can be toxic at high concentrations. Therefore, it is crucial to keep the final concentration of DMSO low.

-

Polyethylene glycol 400 (PEG400): A water-miscible polymer that helps to increase the solubility of the compound and is commonly used in pharmaceutical formulations.

-

Saline (0.9% NaCl): Used to bring the solution to the final volume and ensure isotonicity.

Alternative Vehicle:

For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) in water can also be considered.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

This protocol describes the preparation of a 1 mg/mL stock solution of 7-Methoxy-β-carboline-1-propionic acid in the recommended vehicle.

Materials:

-

7-Methoxy-β-carboline-1-propionic acid powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 400 (PEG400), sterile

-

Sterile 0.9% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of 7-Methoxy-β-carboline-1-propionic acid powder in a sterile microcentrifuge tube. For a 1 mg/mL solution, weigh 1 mg of the compound.

-

Add DMSO to the tube to achieve a final concentration of 10% of the total volume. For a 1 mL final volume, add 100 µL of DMSO.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

-

Add PEG400 to the tube to achieve a final concentration of 40% of the total volume. For a 1 mL final volume, add 400 µL of PEG400.

-

Vortex the tube thoroughly to ensure complete mixing.

-

Add sterile saline to bring the solution to the final desired volume. For a 1 mL final volume, add 500 µL of saline.

-

Vortex the final solution for at least 30 seconds to ensure homogeneity.

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

-

Prepare fresh on the day of use.

Protocol 2: Administration by Intraperitoneal (i.p.) Injection

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

-

Prepared dosing solution of 7-Methoxy-β-carboline-1-propionic acid

-

Sterile syringes (1 mL)

-

Sterile needles (27-30 gauge)

-

70% Ethanol for disinfection

-

Appropriate mouse restraint device

Procedure:

-

Calculate the required volume of the dosing solution based on the mouse's body weight and the desired dose. For a 25g mouse and a 10 mg/kg dose of a 1 mg/mL solution, the injection volume would be 250 µL.

-

Draw the calculated volume of the dosing solution into a sterile syringe.

-

Properly restrain the mouse, ensuring the abdomen is accessible.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

Protocol 3: Administration by Oral Gavage

This protocol describes the standard procedure for oral gavage in mice.

Materials:

-

Prepared dosing solution or suspension of 7-Methoxy-β-carboline-1-propionic acid

-

Sterile syringes (1 mL)

-

Sterile, flexible feeding needles (gavage needles) appropriate for the size of the mouse (typically 20-22 gauge)

-

Appropriate mouse restraint device

Procedure:

-

Calculate the required volume of the dosing solution based on the mouse's body weight and the desired dose.

-

Draw the calculated volume into a sterile syringe fitted with a gavage needle.

-

Properly restrain the mouse, holding it in an upright position.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the tube. Do not force the tube. If resistance is met, withdraw and re-insert.

-

Once the needle is properly positioned in the esophagus, slowly administer the solution.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress, such as coughing or difficulty breathing.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Experimental workflow for in vivo studies.

Signaling Pathway

Caption: Simplified signaling pathway of the compound.

Safety and Toxicity Considerations

Clinical signs of toxicity to monitor include:

-

Weight loss

-

Changes in activity (lethargy or hyperactivity)

-

Ruffled fur

-

Hunched posture

-

Labored breathing

-

Any signs of neurological impairment (e.g., tremors, ataxia)

The vehicle, particularly DMSO, can also contribute to toxicity. It is essential to include a vehicle-only control group in all experiments to differentiate the effects of the compound from those of the vehicle.

References

-

Nguyen, H. D., Choo, Y. Y., Nguyen, T. D., Nguyen, H. N., Chau, V. M., & Lee, J. H. (2016). 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Journal of Cellular Biochemistry, 117(3), 659–670. [Link]

-

Rodrigues, I. A. R., et al. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Revista Brasileira de Farmacognosia, 29(5), 623-629. [Link]

-

Glennon, R. A., et al. (1996). Investigation of hallucinogenic and related beta-carbolines. Drug and Alcohol Dependence, 42(3), 215-223. [Link]

-

de Andrade, C. O., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Pharmaceuticals, 15(12), 1548. [Link]

Sources

- 1. Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Methoxyflavanone Alleviates LPS-Induced Acute Lung Injury by Suppressing TLR4/NF-κB p65 and ROS/Txnip/NLRP3 Signaling [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: A Guide to Measuring the Bioavailability of β-Carboline Alkaloids

Abstract

β-carboline alkaloids, a diverse class of indole-containing compounds found in various plants, foods, and even endogenously in humans, exhibit a wide spectrum of pharmacological activities.[1][2] Their therapeutic potential as sedative, antitumor, and neuroprotective agents hinges on their ability to reach systemic circulation and exert their effects.[1][3] However, the oral bioavailability of these compounds can be highly variable, often limited by poor absorption and extensive first-pass metabolism.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure the bioavailability of β-carboline alkaloids. We will delve into the theoretical underpinnings, present an integrated workflow, and provide detailed, field-proven protocols for key in vitro and in vivo assays.

Introduction: The Significance of β-Carboline Bioavailability

β-carboline alkaloids such as harmine, harmaline, and harman are of significant interest due to their diverse biological activities, including the inhibition of monoamine oxidase (MAO) and potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's.[4][6] The clinical efficacy of any orally administered β-carboline is directly dependent on its bioavailability—the fraction of the administered dose that reaches the systemic circulation unchanged.

Understanding the factors that govern bioavailability is critical. These include:

-

Intestinal Permeability: The ability of the alkaloid to pass through the intestinal epithelial barrier.

-

First-Pass Metabolism: The metabolic conversion of the compound in the gut wall and liver before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes, particularly CYP1A2, play a major role in the oxidative metabolism of β-carbolines.[7][8]

-

Efflux Transporters: The action of membrane proteins, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which can actively pump compounds back into the intestinal lumen, thereby limiting absorption.[4]

Studies have shown significant differences in the bioavailability of structurally similar β-carbolines. For instance, the absolute oral bioavailability of harmine in rats has been reported to be as low as 3.1-4.96%, while harmaline exhibits a higher bioavailability of 17.11% to 63.22% under different conditions.[4][5][9] These variations underscore the necessity of a robust, multi-faceted approach to accurately characterize the pharmacokinetic profile of novel or existing β-carboline compounds.

Chapter 1: An Integrated Strategy for Bioavailability Assessment

A successful bioavailability study follows a logical progression from high-throughput in vitro screening to more complex and resource-intensive in vivo experiments. This tiered approach allows for early identification of promising candidates and provides mechanistic insights into potential absorption barriers.

Chapter 2: In Vitro Protocol — Caco-2 Permeability Assay

Principle of the Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human drug absorption.[10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[11][12] By measuring the rate of transport of a β-carboline alkaloid from the apical (AP) to the basolateral (BL) side of this monolayer, we can estimate its intestinal permeability.

Step-by-Step Protocol

-

Cell Culture and Seeding:

-

Culture Caco-2 cells according to supplier recommendations (e.g., ATCC).

-

Seed cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.

-

Maintain the cultures for 21 days to allow for full differentiation and monolayer formation.[11]

-

-

Monolayer Integrity Verification (Self-Validation):

-

Rationale: This step is crucial to ensure the tight junctions are properly formed and the monolayer is not "leaky," which would lead to artificially high permeability values.

-

Measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be within the acceptable range for confluent monolayers (e.g., >250 Ω·cm²).[11]

-

Additionally, assess the permeability of a low-permeability marker, such as Lucifer yellow or fluorescein, to confirm monolayer integrity.[11]

-

-

Transport Experiment (AP to BL):

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer.

-

Add the test β-carboline alkaloid (e.g., at a final concentration of 10 µM) to the apical (donor) chamber.[12]

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

-

At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

-

-

Efflux Ratio Determination (Optional but Recommended):

-

Rationale: To determine if the β-carboline is a substrate for efflux transporters like P-gp, a bi-directional permeability assessment is required. An efflux ratio significantly greater than 2 suggests active efflux.

-

Perform a parallel transport experiment in the reverse direction (basolateral to apical, BL to AP).

-

The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

-

-

Sample Analysis and Data Calculation:

-

Quantify the concentration of the β-carboline in the collected samples using a validated LC-MS/MS method (see Chapter 4).

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

-

A is the surface area of the permeable membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

-

Chapter 3: In Vivo Protocol — Rodent Pharmacokinetic Study

Principle of the Assay

In vivo studies are the gold standard for determining bioavailability. By administering the β-carboline alkaloid via both an oral (PO) and an intravenous (IV) route, we can determine the absolute bioavailability (F%). The IV dose serves as the 100% bioavailable reference, as it is introduced directly into the systemic circulation.

Step-by-Step Protocol

-

Animal Acclimation and Grouping:

-

Use adult male Sprague-Dawley rats (or a similar appropriate rodent model), typically weighing 200-250g.

-

Acclimate animals for at least five days before the study.[13]

-

Randomly assign animals to two groups: Intravenous (IV) and Oral (PO). A typical group size is 3-5 animals.

-

-

Dose Preparation and Administration:

-

Vehicle Selection: Formulate the β-carboline in a suitable, non-toxic vehicle (e.g., saline, 0.5% carboxymethylcellulose).

-

IV Administration: Administer a precise dose (e.g., 1-5 mg/kg) via the tail vein.

-

Oral Administration (Gavage): Administer a higher dose (e.g., 10-40 mg/kg) directly into the stomach using a ball-tipped gavage needle.[9][14] The correct technique is critical to avoid injury or accidental administration into the lungs.[15] The needle length should be pre-measured from the corner of the mouth to the last rib.[15]

-

-

Blood Sample Collection:

-

Rationale: A time course of blood concentrations is needed to determine the Area Under the Curve (AUC).

-

Collect serial blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule is: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[13]

-

Use an appropriate collection site (e.g., saphenous vein, submandibular vein) and collection tubes containing an anticoagulant (e.g., EDTA or heparin).

-

-

Plasma Processing and Storage:

-

Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes.

-

Store samples at -80°C until bioanalysis.

-

Chapter 4: Bioanalytical Protocol — LC-MS/MS Quantification

Principle of the Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[16][17] It offers superior sensitivity and selectivity compared to other analytical methods.

Step-by-Step Protocol

-

Sample Preparation (Protein Precipitation):

-

Rationale: Proteins in plasma interfere with chromatographic analysis and must be removed. Protein precipitation is a rapid and effective method.[16][18]

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The IS is a structurally similar compound used to correct for variations in sample processing and instrument response.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new vial for LC-MS/MS analysis.

-

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity.

-